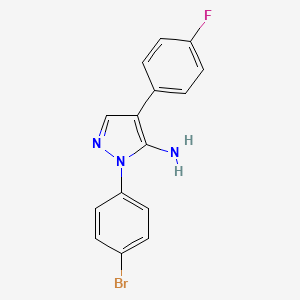![molecular formula C23H18FN3O2 B12048818 2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048818.png)
2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-6-ベンジル-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリルは、ピラノ[3,2-c]ピリジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、アミノ基、ベンジル基、フルオロフェニル基、カルボニトリル基を含むその独特の構造で特徴付けられます。
2. 製法
合成経路および反応条件
2-アミノ-6-ベンジル-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリルの合成は、一般的に多段階反応を伴います。一般的な方法の1つは、2-アミノ-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリルとベンジルブロミドを、炭酸カリウムなどの塩基の存在下で縮合させることです。 反応は、ジメチルホルムアミド (DMF) などの有機溶媒中で、目的の生成物の形成を促進するために高温で行われます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。 さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、工業環境で高純度と高収率を実現するために重要です .
3. 化学反応解析
反応の種類
2-アミノ-6-ベンジル-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリルは、以下の化学反応をいくつか起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化させ、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元された誘導体を生成することができます。
置換: この化合物は、求核置換反応を受けることができ、適切な条件下でアミノ基またはベンジル基を他の求核剤で置換することができます
一般的な試薬および条件
酸化: 過マンガン酸カリウム、過酸化水素; 通常、室温またはわずかに高温の、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は通常、テトラヒドロフラン (THF) やエタノールなどの無水溶媒中で行われます。
置換: ハロゲン化物、アミン、チオールなどの求核剤; 反応は、DMF やジメチルスルホキシド (DMSO) などの極性非プロトン性溶媒中で、高温で行われます
生成する主な生成物
これらの反応から生成する主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化は、対応するケトンやカルボン酸を生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。 置換反応は、さまざまな官能基を持つさまざまな置換誘導体を生成する可能性があります .
4. 科学研究への応用
2-アミノ-6-ベンジル-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリルは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、またさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗がん性など、潜在的な生物活性について研究されています。
医学: がんや感染症など、さまざまな病気に対する治療薬としての可能性を探るための研究が進められています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions
2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the benzyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
科学的研究の応用
2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
2-アミノ-6-ベンジル-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリルの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合することでその活性を調節することがあります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん作用をもたらす可能性があります。 さらに、微生物酵素との相互作用が、その抗菌作用に寄与する可能性があります .
6. 類似の化合物との比較
類似の化合物
- 2-アミノ-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリル
- 2-アミノ-6-ベンジル-4-(2-クロロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリル
- 2-アミノ-6-ベンジル-4-(2-メチルフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリル
独自性
2-アミノ-6-ベンジル-4-(2-フルオロフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]ピリジン-3-カルボニトリルは、フルオロフェニル基の存在により独特であり、これは独自の化学的および生物学的特性を付与します。 フッ素原子は、化合物の安定性、親油性、分子標的への結合親和性を高めることができ、研究開発にとって貴重な化合物になります .
類似化合物との比較
Similar Compounds
- 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-6-benzyl-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-6-benzyl-4-(2-methylphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Uniqueness
2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C23H18FN3O2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H18FN3O2/c1-14-11-19-21(23(28)27(14)13-15-7-3-2-4-8-15)20(17(12-25)22(26)29-19)16-9-5-6-10-18(16)24/h2-11,20H,13,26H2,1H3 |
InChIキー |
KGHMKARTGFAUHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



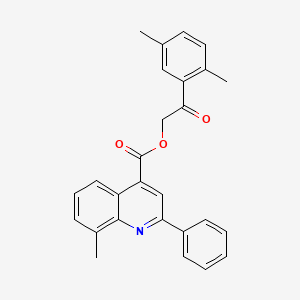
![Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12048745.png)
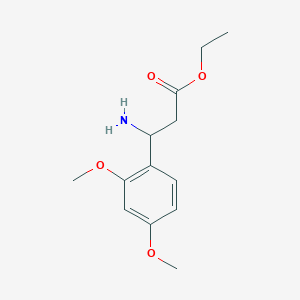
![[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12048774.png)
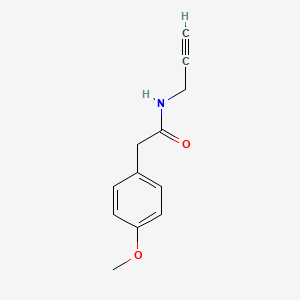

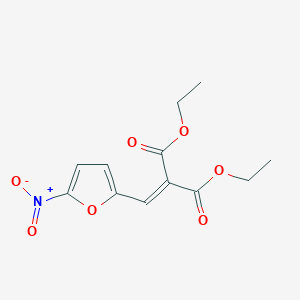

![N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide](/img/structure/B12048813.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12048824.png)
